7-ethynyl-3H-imidazo[4,5-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethynyl-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-6-3-4-9-8-7(6)10-5-11-8/h1,3-5H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVVTXORNZVCSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C(=NC=C1)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Studies of 7 Ethynyl 3h Imidazo 4,5 B Pyridine and Its Derivatives
Density Functional Theory (DFT) Computations in Structure and Reactivity Analysis.uctm.edunih.gov
Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure and properties of molecules. For 7-ethynyl-3H-imidazo[4,5-b]pyridine and its derivatives, DFT calculations, often at the B3LYP/6-31G(d,p) or B3LYP/6–311 G(d,p) level of theory, have been instrumental in understanding their structure and reactivity. uctm.edunih.gov
Investigation of Global and Local Reactivity Descriptors.uctm.edu
Global and local reactivity descriptors derived from DFT calculations help in predicting the chemical behavior of molecules. These descriptors include electronegativity (χ), chemical hardness (η), chemical potential (μ), electrophilicity (ω), and softness (σ). nih.govscirp.org For instance, a study on imidazo[4,5-b]pyridine derivatives calculated these parameters to understand their reactivity. nih.gov The local reactivity, which identifies the most reactive sites within a molecule, is often analyzed using Fukui functions. najah.edu These calculations have shown that for some imidazo[4,5-b]pyridine derivatives, the local reactivity is similar across different compounds, with minor differences attributed to substituents. uctm.edu
HOMO-LUMO Energy Gap Analysis and Inter/Intramolecular Charge Transfer Phenomena.nih.govmdpi.com
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com
For a derivative of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine, the HOMO-LUMO energy gap was calculated to be 2.3591 eV. nih.gov In another study on a different derivative, the HOMO–LUMO energy gap was found to be 4.27 eV, indicating good stability. researchgate.net The distribution of HOMO and LUMO across the molecule provides insights into charge transfer phenomena. For example, in some derivatives, the HOMO is localized on the pyridine (B92270) and carbohydrazide (B1668358) moieties, while the LUMO is distributed over the indazole core and sulfonyl group, suggesting a balanced electronic profile for receptor binding. researchgate.net
| Parameter | Compound 4 | Compound 7 | Source |
|---|---|---|---|
| EHOMO (eV) | -9.01 | -9.13 | uctm.edu |
| ELUMO (eV) | -1.63 | -1.67 | uctm.edu |
| Energy gap (ΔE) (eV) | 7.38 | 7.46 | uctm.edu |
| Ionization potential (I) (eV) | 9.01 | 9.13 | uctm.edu |
| Electron affinity (A) (eV) | 1.63 | 1.67 | uctm.edu |
| Hardness (η) | 3.69 | 3.73 | uctm.edu |
| Softness (S) | 0.27 | 0.27 | uctm.edu |
| Electronegativity (χ) | 5.32 | 5.4 | uctm.edu |
| Electrophilicity index (ω) | 3.83 | 3.91 | uctm.edu |
| Dipole moment (μ) (Debye) | 5.88 | 5.98 | uctm.edu |
Molecular Electrostatic Potential Mapping for Reactive Site Identification.mdpi.com
Molecular Electrostatic Potential (MEP) maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. scirp.org The MEP visualizes the charge distribution and is used to predict how a molecule will interact with other species. rsc.org In imidazo[1,2-a]pyridine (B132010) N-acylhydrazone derivatives, MEP analysis revealed that nitrogen atoms of the 6-π electron system, along with oxygen and sulfur atoms, are nucleophilic sites. scirp.org This information is crucial for understanding intermolecular interactions and designing new compounds with specific reactivity.
Molecular Docking and Homology Modeling for Ligand-Target Interaction Prediction.mdpi.comnih.gov
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug design to screen for potential drug candidates. For imidazo[4,5-b]pyridine derivatives, docking studies have been performed to investigate their potential as inhibitors of various kinases, such as Aurora A kinase and mixed lineage kinase 3 (MLK3). nih.govnih.gov
In cases where the 3D structure of the target protein is unknown, homology modeling can be used to construct a model based on the known structure of a related protein. nih.gov For instance, a homology model of MLK3 was developed to dock 3H-imidazo[4,5-b]pyridine derivatives and assess their binding affinity. nih.gov These studies have successfully identified key structural features required for potent inhibition and have guided the design of new, more active compounds. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization.uctm.edunih.gov
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal structure. uctm.edunih.gov By mapping properties like d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov
For derivatives of imidazo[4,5-b]pyridine, Hirshfeld analysis has been used to characterize the crystal packing. uctm.edunih.gov For example, in one study, the analysis revealed that H⋯H, H⋯C/C⋯H, and H⋯Br/Br⋯H interactions were the most significant contributors to the crystal packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. nih.gov Shape-index plots can also be used to identify the presence or absence of π–π stacking interactions. uctm.edu
| Interaction Type | Compound 4 (%) | Compound 7 (%) | Source |
|---|---|---|---|
| H···H | 35.5 | 35.1 | uctm.edu |
| C···H/H···C | 25.1 | 28.5 | uctm.edu |
| Br···H/H···Br | 11.4 | 10.7 | uctm.edu |
| N···H/H···N | 6.5 | 5.3 | uctm.edu |
| O···H/H···O | 10.3 | 8.4 | uctm.edu |
| C···C | 3.5 | 3.6 | uctm.edu |
| Br···C/C···Br | 1.4 | 1.4 | uctm.edu |
| O···C/C···O | 0.7 | 0.7 | uctm.edu |
| N···C/C···N | 1.2 | 1.5 | uctm.edu |
| Br···O/O···Br | 1.1 | 1.2 | uctm.edu |
| Br···N/N···Br | 0.8 | 1.0 | uctm.edu |
| O···N/N···O | 0.6 | 0.6 | uctm.edu |
| Br···Br | 0.8 | 0.8 | uctm.edu |
| N···N | 0.1 | 0.1 | uctm.edu |
| O···O | 1.0 | 1.1 | uctm.edu |
Advanced Computational Simulations (e.g., Monte Carlo simulations for adsorption behavior).uctm.edu
Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are often used to study the adsorption of molecules onto surfaces. doi.orgresearchgate.net For imidazo[4,5-b]pyridine derivatives, MC simulations have been employed to estimate their affinity to adsorb onto different metallic surfaces, which is relevant for applications such as corrosion inhibition. uctm.edu
These simulations can predict the adsorption energy and the preferred orientation of the molecule on the surface. For example, a study found that certain imidazo[4,5-b]pyridine derivatives exhibit a remarkable tendency to adsorb onto an iron surface compared to other metal surfaces, suggesting their potential as effective corrosion inhibitors. uctm.edu
Computational Modeling of Photophysical Properties (e.g., Sum-Over-States approach for Two-Photon Absorption Cross-Sections)
The unique photophysical properties of imidazo[4,5-b]pyridine derivatives, which are foundational to their applications, can be extensively studied and predicted through computational modeling. A particularly powerful method for understanding their nonlinear optical behavior is the Sum-Over-States (SOS) approach, which is frequently employed to model and analyze two-photon absorption (TPA) cross-sections.
The SOS model provides a quantum mechanical description of the TPA process by summing the contributions of all possible electronic transitions that connect the ground state to the final excited state via intermediate virtual states. This approach allows for the rationalization of structure-property relationships, guiding the design of new molecules with enhanced TPA characteristics. For imidazo[4,5-b]pyridine derivatives, the TPA cross-section (σ₂ₚₐ) can often be effectively described using a simplified two-level or three-level model, which considers the most significant contributing excited states. researchgate.netresearchgate.net
The SOS expression for the TPA cross-section in a three-level model can be broken down into terms that represent the contributions of different transition pathways. A crucial component of this model is the interplay between transition dipole moments (μ) and the difference in permanent dipole moments (Δμ) between the ground and excited states. researchgate.netrsc.org For instance, the model reveals a dependence between the coupling of the ground state with the first excited state and the transition dipole moment between these states. dntb.gov.ua
Computational studies on various imidazopyridine derivatives have demonstrated that the introduction of electron-donating or electron-withdrawing groups at different positions on the heterocyclic core significantly influences their photophysical properties. dntb.gov.uaresearchgate.net For a molecule like this compound, the ethynyl (B1212043) group at the 7-position is expected to modulate the electronic structure and, consequently, the TPA cross-section.
Research on analogous compounds has shown that parameters derived from the SOS model, combined with quantum chemistry calculations, can accurately reproduce experimental TPA spectra. dntb.gov.uaresearchgate.net These calculations, often performed using Time-Dependent Density Functional Theory (TD-DFT), provide insights into the electronic transitions involved. acs.org For example, studies on similar heterocyclic systems have successfully used the SOS approach to model experimental TPA spectra, confirming the presence of multiple electronic states that contribute to the nonlinear absorption. dntb.gov.uaresearchgate.net
The following table illustrates the kind of photophysical parameters that are determined through a combination of experimental measurements and SOS modeling for imidazopyridine derivatives. While data for this compound itself is not available in the literature, the table represents typical values found for related compounds, showcasing the parameters that would be critical in its computational analysis.
| Parameter | Symbol | Typical Value Range for Derivatives | Significance in SOS Model |
| One-Photon Absorption Max | λₘₐₓ (nm) | 350 - 450 | Defines the energy of the first excited state (S₁) |
| Two-Photon Absorption Max | λₘₐₓ (nm) | 700 - 900 | Corresponds to the S₀ → S₁ transition via two-photon excitation |
| TPA Cross-Section | σ₂ₚₐ (GM) | 20 - 200 | Measures the efficiency of the two-photon absorption process |
| Transition Dipole Moment | μ₀₁ (D) | 3 - 8 | Represents the probability of the S₀ → S₁ electronic transition |
| Dipole Moment Difference | Δμ₀₁ (D) | 2 - 10 | Difference in permanent dipole moment between S₀ and S₁ states |
This table is illustrative and compiled from data on various imidazopyridine derivatives. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹.
The analysis of imidazo[4,5-b]pyridine derivatives with various substituents, such as chloro or bromo groups, has shown that both the type and position of the substituent dramatically affect the TPA cross-section. researchgate.net For instance, placing a chloro group at the C-6 position can lead to a higher TPA cross-section compared to placing it at the C-5 position, an effect attributed to the proximity of a higher-lying excited state. researchgate.netresearchgate.net This highlights the sensitivity of the photophysical properties to subtle structural modifications. The SOS model helps to deconstruct these observations by quantifying the contributions from different excited states and transition pathways. researchgate.netresearchgate.net
For this compound, a theoretical SOS analysis would be invaluable. It would predict the TPA spectrum and provide a detailed understanding of how the ethynyl substituent influences the key parameters like transition dipole moments and state energies. This predictive capability is essential for the in silico design of novel derivatives with tailored nonlinear optical properties for specific applications, such as bioimaging or photodynamic therapy. acs.org
Structure Activity Relationship Sar and Ligand Design Principles for Imidazo 4,5 B Pyridine Derivatives
Influence of Substituent Position and Electronic Nature on Biological Activity Profiles
The strategic placement and electronic properties of substituents on the imidazo[4,5-b]pyridine core are critical determinants of biological efficacy. Studies have demonstrated that modifications at several positions, including the C2, C6, and C7 positions, as well as the nitrogen atoms of the imidazole (B134444) ring, can dramatically alter the activity profile of the resulting compounds.
Research into 2,6-disubstituted imidazo[4,5-b]pyridines as antiproliferative agents has yielded key SAR insights. nih.gov For instance, the introduction of a methyl group on one of the imidazole nitrogens was found to generally improve antiproliferative activity. nih.gov In the same study, a hydroxyl group at the para-position of a phenyl ring at C6 enhanced activity, whereas methoxy-substituted derivatives showed the lowest potency. nih.gov The conversion of a nitro group to an amino group also led to an improvement in activity. nih.gov
The position of the nitrogen atom within the pyridine (B92270) ring itself is a crucial factor. In a series of tetracyclic imidazo[4,5-b]pyridine derivatives, regioisomers with the pyridine nitrogen in one position showed a noticeable enhancement in antiproliferative activity compared to their counterparts where the nitrogen was located elsewhere in that ring. irb.hr This highlights that subtle changes in the core scaffold's electronic distribution can have a significant biological impact. irb.hr
Further studies on 2-phenyl substituted derivatives revealed that a bromo-substituent at the C6 position coupled with a 4-cyanophenyl group at the C2 position resulted in a compound that potently inhibited the proliferation of multiple cancer cell lines. mdpi.com The presence of amidino groups on the C2-phenyl ring also conferred strong and selective antiproliferative effects, particularly against colon carcinoma cells. mdpi.com
The following table summarizes key findings on how substituent changes affect the biological activity of imidazo[4,5-b]pyridine derivatives.
| Position | Substituent/Modification | Observed Effect on Biological Activity |
| Imidazole Nitrogen | Methylation | Generally improved antiproliferative activity. nih.gov |
| C2-Phenyl | Unsubstituted Amidino | Strong, selective antiproliferative activity against colon carcinoma. mdpi.com |
| C2-Phenyl | 2-Imidazolinyl Amidino | Strong, selective antiproliferative activity against colon carcinoma. mdpi.com |
| C2 | 4-Cyanophenyl (with C6-Bromo) | Potent inhibition of multiple cancer cell lines. mdpi.com |
| C6 | Bromo | Contributed to potent antiproliferative activity. mdpi.com |
| C6-Phenyl (para) | Hydroxyl | Pronounced antiproliferative activity. nih.gov |
| C6-Phenyl (para) | Methoxy | Lowest antiproliferative activity. nih.gov |
| Pyridine Ring | Nitrogen Atom Position | Significantly impacts antiproliferative activity in tetracyclic systems. irb.hr |
Rational Design Strategies for Optimizing Imidazo[4,5-b]pyridine Scaffolds for Enhanced Activity and Selectivity
Rational design strategies are essential for transforming the imidazo[4,5-b]pyridine scaffold into highly active and selective drug candidates. These approaches leverage structural biology, computational chemistry, and a deep understanding of SAR to guide molecular modifications.
A prominent strategy involves structure-based drug design, which utilizes X-ray crystallography data of ligands bound to their target proteins. For example, in the development of Aurora kinase inhibitors, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold yielded a potent compound. nih.gov Subsequent co-crystallization of this and related analogues with the Aurora-A kinase revealed distinct binding modes. Depending on the substituent on the pyrazole (B372694) ring, the compounds interacted with different regions of the kinase, such as the P-loop or the post-hinge region. nih.gov These structural insights provide a clear roadmap for designing new compounds that can interact with other key motifs, thereby optimizing potency and selectivity. nih.gov
Another rational approach is the targeted design of inhibitors for specific enzymes implicated in disease. Researchers have designed and synthesized novel imidazo[4,5-b]pyridine derivatives as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov Molecular docking studies were used to predict and rationalize the binding modes of the most active compounds within the CDK9 active site, confirming their potential. nih.gov
Optimization often involves the systematic modification of substituents at key positions. For instance, comprehensive modification of the substituent at the C6 position of the imidazo[4,5-b]pyridine ring led to the discovery of a derivative with higher potency for inhibiting both CDK2 and Aurora B kinases. mdpi.com This demonstrates a focused strategy of exploring the chemical space around a specific position on the scaffold to enhance a desired biological effect. mdpi.com Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate properties like the HOMO-LUMO energy gap, which helps in understanding the chemical reactivity and kinetic stability of designed molecules. mdpi.com
Role of Ethynyl (B1212043) Moieties in Modulating Ligand-Receptor Interactions and Functional Activity
The ethynyl group (a carbon-carbon triple bond) is a valuable functional group in medicinal chemistry that has been strategically incorporated into imidazo[4,5-b]pyridine derivatives and other scaffolds to modulate ligand-receptor interactions and enhance functional activity. acs.orgsci-hub.se
The utility of the ethynyl moiety stems from its unique structural and electronic properties. It is a rigid, linear spacer, a feature that allows it to place other parts of the molecule in specific orientations within a protein's binding site. sci-hub.se This rigidity can be advantageous for exploiting sterically congested environments in a target protein. sci-hub.se Although it is an electron-withdrawing group, its terminal proton can also act as a weak hydrogen bond donor, and its π-system can participate in donor-acceptor interactions. sci-hub.se
A key application of the ethynyl group is as a stable linker in inhibitor design. In the development of pan-inhibitors for the BCR-ABL kinase, an ethynyl linker was a critical design element. acs.org The T315I "gatekeeper" mutation in this kinase introduces a bulky isoleucine residue that sterically blocks the binding of many inhibitors. By using a carbon-carbon triple bond to link the core heterocycle to another part of the molecule, designers created an inhibitor that could successfully "skirt" the increased bulk of the isoleucine side chain, thus maintaining potency against the resistant mutant. acs.org
Furthermore, the ethynyl group is considered a versatile bioisostere, meaning it can replace other functional groups like chloro, cyano, or even small rings while maintaining or improving biological activity. sci-hub.se In one example, replacing a chloro group with an ethynyl group on a kinase inhibitor led to a significant improvement in selectivity against the target bacterial kinases over a mammalian kinase. This was because the ethynyl group could access a specific pocket in the target enzyme that was not accessible to the original chloro-substituted compound. sci-hub.se The introduction of a 4'-ethynyl group into a nucleoside reverse transcriptase inhibitor was also a key factor in its high potency and activity against drug-resistant HIV-1 mutants. sci-hub.se
Pharmacological and Biological Research Applications of Imidazo 4,5 B Pyridine Derivatives: Mechanisms of Action and Molecular Targets
Enzyme and Receptor Modulation
Derivatives of imidazo[4,5-b]pyridine have demonstrated a remarkable ability to modulate the activity of various enzymes and receptors, positioning them as a versatile scaffold for drug discovery. Their primary mechanism of action often involves the inhibition of protein kinases, a large family of enzymes that play a critical role in regulating cellular processes. nih.govvietnamjournal.ru By interfering with the signaling pathways controlled by these kinases, imidazo[4,5-b]pyridine derivatives can influence cell growth, differentiation, and survival. sci-hub.se
Protein Kinase Inhibition and Modulation
The imidazo[4,5-b]pyridine core has been successfully utilized to develop potent inhibitors of several protein kinases. nih.govnih.gov These kinases are often dysregulated in various diseases, particularly cancer, making them attractive targets for therapeutic development. The versatility of the imidazo[4,5-b]pyridine scaffold allows for chemical modifications that can confer selectivity and potency against specific kinases. sci-hub.senih.gov
Mixed-lineage kinase 3 (MLK3) is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and is implicated in neuronal apoptosis and neurodegenerative diseases such as Parkinson's disease. nih.govcsic.es Inhibition of MLK3 is considered a potential therapeutic strategy for these conditions. nih.gov While direct studies on 7-ethynyl-3H-imidazo[4,5-b]pyridine's effect on MLK3 are not extensively documented, the broader class of kinase inhibitors is being explored for MLK3 modulation. For instance, the inhibitor URMC-099 has shown potent MLK3 inhibition with an IC50 of 14 nM and has demonstrated neuroprotective effects in preclinical models. nih.gov The exploration of imidazo[4,5-b]pyridine derivatives as MLK3 inhibitors remains an area of interest for the development of treatments for neurodegenerative disorders. csic.es
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. science.govrcsb.org Their overexpression is common in many human cancers, making them a key target for anticancer drug development. science.gov Imidazo[4,5-b]pyridine derivatives have been extensively investigated as inhibitors of Aurora kinases, particularly Aurora A and Aurora B. nih.govnih.gov
Research has shown that introducing specific substituents onto the imidazo[4,5-b]pyridine scaffold can lead to potent and selective Aurora kinase inhibitors. For example, the introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at the C7 position of the imidazo[4,5-b]pyridine scaffold resulted in compounds that inhibit a range of kinases, including Aurora A. nih.govnih.gov Further modifications of this scaffold have led to the development of dual FLT3/Aurora kinase inhibitors, which show promise for the treatment of acute myeloid leukemia (AML). science.gov
Crystallographic studies have provided valuable insights into the binding modes of these inhibitors with Aurora A, revealing how different substituents interact with key residues in the ATP-binding pocket. nih.govnih.gov This structural information is crucial for the rational design of next-generation inhibitors with improved selectivity and potency. nih.gov
Table 1: Inhibition of Aurora Kinases by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| Derivative with 1-benzyl-1H-pyrazol-4-yl at C7 | Aurora A | Varies | nih.gov |
| CCT137690 | Aurora Kinases | Not Specified | nih.gov |
| CCT241736 (dual FLT3/Aurora inhibitor) | Aurora Kinases | Not Specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
The imidazo[4,5-b]pyridine scaffold has been identified as a promising framework for developing inhibitors of various serine/threonine-protein kinases, which are crucial regulators of numerous cellular processes. irb.hrsci-hub.se Dysregulation of these kinases is a hallmark of many diseases, including cancer. sci-hub.se
One notable example is the inhibition of B-Raf, a serine/threonine-protein kinase in the MAPK signaling pathway. sci-hub.se Mutations in the B-Raf gene are prevalent in many cancers, making it an attractive therapeutic target. sci-hub.se Researchers have successfully designed imidazo[4,5-b]pyridine analogs as potent and selective B-Raf inhibitors. X-ray crystallography has revealed that these compounds bind to the ATP-binding site of B-Raf in a "DFG-in" conformation, providing a structural basis for their inhibitory activity. sci-hub.se
Furthermore, imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against other serine/threonine kinases, such as those in the Pim family (Pim-1, Pim-2, and Pim-3). acs.org These kinases are often overexpressed in various cancers and are involved in promoting cell survival and proliferation. acs.org
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. google.com Dysregulation of the c-Met signaling pathway is implicated in a wide variety of human cancers. google.comnih.gov Consequently, c-Met has become a significant target for the development of anticancer therapies. google.comnih.gov
The 3H-imidazo[4,5-b]pyridine scaffold has been successfully employed to create potent and selective inhibitors of c-Met. nih.gov By analyzing the crystal structures of various kinases, researchers identified the imidazolopyridine ring as a novel hinge-binding scaffold for c-Met. nih.gov Subsequent synthesis and structure-activity relationship (SAR) studies of a series of derivatives led to the discovery of compounds with excellent enzymatic and cellular activity against c-Met. nih.gov These inhibitors have demonstrated the ability to inhibit tumor growth in preclinical xenograft models. nih.gov
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML). acs.orggoogle.com While first-generation inhibitors like imatinib (B729) have been successful, the emergence of resistance, particularly due to the T315I "gatekeeper" mutation, has necessitated the development of new inhibitors. acs.orgacs.org
The imidazo[4,5-b]pyridine scaffold has been explored in the design of pan-BCR-ABL inhibitors that are effective against both the native enzyme and its various mutations, including the resistant T315I form. acs.org A key design strategy involves incorporating a carbon-carbon triple bond (ethynyl linker) into the molecule, which allows the inhibitor to circumvent the steric hindrance posed by the isoleucine residue at position 315. acs.org This approach has led to the discovery of potent, orally active pan-inhibitors of BCR-ABL. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| URMC-099 |
| CCT137690 |
| CCT241736 |
This table is interactive. Click on the header to sort the data.
Aromatase Inhibition
The imidazo[4,5-b]pyridine scaffold has been investigated for its potential to inhibit aromatase. researchgate.netmdpi.comnih.govnih.gov Aromatase, also known as cytochrome P450 19A1, is a key enzyme in the biosynthesis of estrogens. It catalyzes the conversion of androgens (like testosterone) into estrogens (like estradiol). The inhibition of aromatase is a crucial therapeutic strategy in the treatment of hormone-dependent breast cancer, as it reduces the levels of circulating estrogens that can promote tumor growth. The structural features of imidazo[4,5-b]pyridine derivatives allow them to interact with the active site of the aromatase enzyme, leading to its inhibition. researchgate.netmdpi.comnih.govnih.gov
Metalloproteinase Inhibition
Research has indicated that imidazo[4,5-b]pyridine derivatives can act as inhibitors of metalloproteinases. irb.hr Metalloproteinases are a family of zinc-containing endopeptidases that play critical roles in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The dysregulation of metalloproteinase activity is implicated in diseases such as arthritis, cardiovascular diseases, and cancer. The ability of imidazo[4,5-b]pyridine derivatives to inhibit these enzymes suggests their potential as therapeutic agents in these conditions. irb.hr
Proton Pump Inhibition
A notable application of the imidazo[4,5-b]pyridine structure is in the development of proton pump inhibitors (PPIs). researchgate.netmdpi.comnih.govnih.govirb.hrgoogle.com The gastric proton pump, H+/K+-ATPase, is the enzyme responsible for the final step in gastric acid secretion in the parietal cells of the stomach. PPIs are widely used to treat acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
Tenatoprazole, an imidazo[4,5-b]pyridine derivative, is a known proton pump inhibitor. nih.govgoogle.commdpi.com These compounds typically work by accumulating in the acidic environment of the parietal cells and then undergoing an acid-catalyzed rearrangement to a reactive species that covalently binds to the H+/K+-ATPase, irreversibly inhibiting its function and thus reducing gastric acid secretion. google.com
Angiotensin II Receptor Antagonism (AT1, AT2)
Imidazo[4,5-b]pyridine derivatives have been extensively studied as antagonists of the angiotensin II receptor, particularly the AT1 subtype. mdpi.commdpi.comnih.govacs.orgiiarjournals.orgnih.gov The renin-angiotensin system is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to its receptors, primarily the AT1 receptor. Antagonism of the AT1 receptor blocks the vasoconstrictive and other pressor effects of angiotensin II, leading to a reduction in blood pressure.
Numerous potent and orally active imidazo[4,5-b]pyridine-based angiotensin II receptor antagonists have been developed. nih.govnih.gov These compounds have shown high affinity for the AT1 receptor in binding studies. nih.gov For example, the compound L-158,809 is a known imidazo[4,5-b]pyridine-based angiotensin II receptor antagonist. nih.gov While most research has focused on AT1 antagonism, the potential for interaction with the AT2 receptor has also been a subject of investigation. mdpi.com
Kv7 Channel Activation
The imidazo[4,5-b]pyridine scaffold has been incorporated into molecules designed as activators of Kv7 potassium channels. google.comepo.orggoogle.com Kv7 channels, also known as KCNQ channels, are voltage-gated potassium channels that play a crucial role in regulating neuronal excitability. The opening of these channels leads to a hyperpolarizing potassium current, which dampens repetitive firing and stabilizes the resting membrane potential.
Activators of Kv7 channels are of interest for the treatment of conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Patent literature describes imidazo[4,5-b]pyridin-2-yl amides as potent and potentially selective activators of Kv7.2/7.3 heteromultimers. google.com Studies indicate that derivatives of imidazo[4,5-b]pyridine can activate these channels, resulting in the hyperpolarization of neurons and a reduction in their excitability.
Dihydrofolate Reductase (DHFR) Active Site Interactions
Imidazo[4,5-b]pyridine derivatives have been investigated for their interactions with the active site of dihydrofolate reductase (DHFR). mdpi.comresearchgate.netscirp.org DHFR is an essential enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are crucial for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell death. Consequently, DHFR is a well-established target for antimicrobial and anticancer drugs.
Molecular docking studies have been employed to investigate the potential binding modes of imidazo[4,5-b]pyridine derivatives within the DHFR active site. mdpi.comscirp.org These studies suggest that these compounds can form important interactions with key amino acid residues in the enzyme's active site, indicating their potential as DHFR inhibitors. mdpi.comscirp.org
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-6, ICAM-1, VCAM-1)
Chronic inflammation is a key factor in the development of numerous diseases. The imidazo[4,5-b]pyridine scaffold has been explored for its anti-inflammatory potential. Research has shown that certain derivatives of this class can influence the production of key inflammatory mediators.
For instance, in studies related to retinal ischemia, a condition marked by an inflammatory response due to insufficient blood supply, an imidazo[4,5-b]pyridine derivative known as compound 22 was found to diminish the inflammatory response in human retinal pigment epithelial cells. nih.gov This inflammatory response involves the activation and production of mediators including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), and adhesion molecules ICAM-1 and VCAM-1. nih.gov Other research into related structures, such as 3H-imidazo[4,5-c]pyridine-6-carboxamides, has identified them as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the production of the pro-inflammatory mediator PGE2. google.com Additionally, some 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have been evaluated for their inhibitory activity against cyclooxygenase (COX-1 and COX-2) enzymes, which are well-established targets for anti-inflammatory drugs. researchgate.net
UDP-GlcNAc Synthesis Inhibition
Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is a critical precursor molecule in the biosynthesis of essential cell wall components in fungi and bacteria. nih.gov The inhibition of its synthesis presents a promising strategy for developing new antimicrobial agents.
The enzyme glucosamine-6-phosphate synthase, which is integral to the pathway that produces UDP-GlcNAc, has been identified as a potential molecular target for new antifungal drugs based on the imidazo[4,5-c]pyridine scaffold. nih.gov By disrupting the synthesis of UDP-GlcNAc, these compounds could effectively compromise the integrity of the fungal cell wall. nih.gov Extracellular UDP-GlcNAc also acts as a signaling molecule for P2Y receptors in humans, playing roles in various cellular processes. nih.gov
Modulation of PCSK9
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that plays a crucial role in regulating low-density lipoprotein (LDL) cholesterol levels in the bloodstream. By promoting the degradation of LDL receptors in the liver, PCSK9 reduces the clearance of LDL cholesterol from the blood. google.comrevportcardiol.org Inhibition of PCSK9 is a validated therapeutic strategy for lowering LDL cholesterol and reducing the risk of cardiovascular disease. nih.govtransparencymarketresearch.com
Recent developments have identified imidazo[4,5-b]pyridine derivatives as a new class of small-molecule PCSK9 inhibitors. transparencymarketresearch.combioworld.com Pharmaceutical company AstraZeneca has disclosed patent applications for imidazo[4,5-b]pyridine derivatives that act as potent PCSK9 inhibitors. google.combioworld.com An exemplified compound from this class demonstrated high binding affinity to human PCSK9 with an IC50 value of 0.7 nM and was shown to increase the uptake of LDL cholesterol in human liver cancer cells (HepG2). bioworld.com These findings highlight the potential of the imidazo[4,5-b]pyridine scaffold for developing oral medications for the treatment of hypercholesterolemia and related cardiovascular conditions. google.comtransparencymarketresearch.com
Antimicrobial Research Applications
The imidazo[4,5-b]pyridine core is a feature of various compounds investigated for their activity against a wide range of microbial pathogens. researchgate.netnih.goveurjchem.com
Antibacterial Mechanisms (e.g., potential inhibitors of tyrosyl-tRNA)
Derivatives of imidazo[4,5-b]pyridine have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com While many derivatives have shown little to moderate activity, specific substitutions have yielded promising results. researchgate.netmdpi.com For example, a study of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivatives found that compounds 3b and 3k exhibited notable antibacterial activity. researchgate.neteurjchem.com
The mechanisms of action are varied. Some studies have pointed to the potential inhibition of tyrosyl-tRNA synthetase as a possible target. Molecular docking studies on other derivatives have suggested dihydrofolate reductase (DHFR) as a potential site of interaction. nih.gov
| Compound Class | Bacterial Strains | Activity | Potential Mechanism | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Gram-positive and Gram-negative | Prominent activity for specific derivatives (3b, 3k) | Not specified | researchgate.neteurjchem.com |
| Amidino-substituted imidazo[4,5-b]pyridines | Escherichia coli | Moderate activity for one derivative (14) | Not specified | mdpi.com |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) | More sensitive against Gram-positive strains | DHFR inhibition (proposed via docking) | nih.gov |
Antifungal Research
The search for new antifungal agents has also included the imidazo[4,5-b]pyridine scaffold. Several studies have reported the synthesis of derivatives with activity against various fungal species, including those of medical and agricultural importance. mdpi.commdpi.com For example, one study found that a 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine derivative (compound 3f) displayed both antibacterial and antifungal activity. researchgate.neteurjchem.com The proposed mechanism for some related imidazo[4,5-c]pyridine derivatives involves the inhibition of glucosamine-6-phosphate synthase, which would disrupt fungal cell wall synthesis. nih.gov
| Compound Class | Fungal Strains | Activity | Potential Mechanism | Reference |
| 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridines | Not specified | Active (Compound 3f) | Not specified | researchgate.neteurjchem.com |
| Imidazo[4,5-c]pyridines | Fungi | Proposed activity | Glucosamine-6-phosphate synthase inhibition | nih.gov |
| Hybrid bis-(imidazole/benzimidazole)-pyridine derivatives | Candida albicans, Rhodotorula sp. | Good activity for some derivatives | Not specified | mdpi.com |
Antiviral Research (e.g., inhibition of HIV, HCV, HBV, RSV, CMV, and various viral replication processes)
The structural similarity of imidazo[4,5-b]pyridines to purines makes them attractive candidates for antiviral drug discovery, as they can potentially interfere with the synthesis of viral nucleic acids. mdpi.comresearchgate.net
Research has shown that certain derivatives possess activity against a range of viruses. Specifically, bromo-substituted imidazo[4,5-b]pyridines have demonstrated selective, albeit moderate, activity against Respiratory Syncytial Virus (RSV) with EC50 values in the micromolar range. mdpi.comnih.gov Another study highlighted a 7-methyl-3H-imidazo[4,5-b]pyridine analogue that potently inhibited the replication of Polio and Dengue viruses. nih.gov The broader class of imidazopyridines has been investigated for activity against viruses such as Human Cytomegalovirus (CMV), Hepatitis C Virus (HCV), and various herpesviruses. researchgate.netrjptonline.org
| Derivative Class | Virus | Activity | Reference |
| Bromo-substituted imidazo[4,5-b]pyridines | Respiratory Syncytial Virus (RSV) | Selective, moderate activity (EC50 = 21.0 µM for compound 7) | mdpi.com |
| N-methyl-substituted imidazo[4,5-b]pyridine | Respiratory Syncytial Virus (RSV) | Selective, moderate activity (EC50 = 79.0 µM for compound 17) | mdpi.com |
| 7-Methyl-3H-imidazo[4,5-b]pyridine analogue | Polio virus, Dengue virus | Potent inhibition | nih.gov |
| 6-halogeno and 6-phenylimidazo[1,2-a]pyridine (B3260201) derivatives | Human cytomegalovirus (CMV), Varicella-zoster virus (VZV) | Potent activity | rjptonline.org |
Antiproliferative and Antitumor Research
No studies detailing the antiproliferative or antitumor activities of this compound were identified. While numerous other imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their effects on various cancer cell lines, data for the 7-ethynyl variant is not available.
DNA/RNA Binding and Intercalation Studies
There is no available information regarding the potential for this compound to bind with or intercalate into DNA or RNA. Research on other derivatives within the imidazo[4,5-b]pyridine class has suggested that interaction with nucleic acids can be a mechanism of their biological activity.
Influence on Cancer Cell Functioning and Proliferation Pathways
Specific data on how this compound might influence cancer cell functions or proliferation pathways is absent from the scientific record. Studies on related compounds have explored their roles as kinase inhibitors, which are crucial regulators of cell proliferation.
Antioxidant and Antiglycative Properties
No research could be found that investigates the antioxidant or antiglycative properties of this compound. In contrast, other imidazo[4,5-b]pyridine derivatives, particularly those with benzohydrazone substitutions, have been synthesized and shown to possess both antioxidant and antiglycation activities.
Other Biological Activities Under Investigation (e.g., antiparasitic)
There are no published studies on the antiparasitic or any other biological activities of this compound. The broader class of imidazo[4,5-b]pyridines has been explored for various other potential therapeutic uses, including antiparasitic applications against pathogens like Trypanosoma brucei.
Advanced Research Perspectives and Future Directions
Development of Imidazo[4,5-b]pyridine Derivatives as Fluorescent Bioprobes for Biological Systems
The inherent photophysical properties of the imidazo[4,5-b]pyridine scaffold make it a promising candidate for the development of fluorescent bioprobes. nih.gov These molecules and their derivatives are being explored for applications in cellular imaging and as sensors for biological analytes. nih.govacs.org
Researchers have demonstrated that the fluorescence mechanisms of these compounds can be finely tuned through chemical modifications. nih.gov Properties such as high fluorescence quantum yields and significant Stokes shifts are observed in certain derivatives. acs.org The introduction of push-pull structures at the purine-like core can further enhance photoluminescence, making them suitable for sensitive detection applications. acs.org
Recent studies have focused on imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. researchgate.netirb.hr The spectroscopic properties of these compounds are significantly influenced by the polarity of the solvent and the electronic nature of substituents on both the imidazo[4,5-b]pyridine and iminocoumarin cores. irb.hr This tunability allows for the design of probes that respond to specific pH ranges, a critical feature for studying cellular processes. researchgate.netresearchgate.net For instance, certain derivatives exist as monoprotonated cations at neutral pH and transition to diprotonated forms in acidic environments (pH 3.4-4.4), making them effective pH sensors. researchgate.net
Furthermore, the potential for two-photon absorption (2PA) in these derivatives is a key area of investigation. researchgate.netdntb.gov.ua Molecules with high 2PA cross-sections are highly desirable for deep bioimaging, as they allow for fluorescence excitation in the near-infrared (NIR) therapeutic window, which offers deeper tissue penetration and reduced phototoxicity. acs.org Research has shown that imidazo[4,5-b]pyridine derivatives can exhibit significant two-photon brightness, a critical parameter for advanced fluorescence microscopy. acs.orgdntb.gov.ua
Exploration of Imidazo[4,5-b]pyridine Scaffold for Corrosion Inhibition Applications
The imidazo[4,5-b]pyridine scaffold is emerging as a new class of effective and environmentally friendly corrosion inhibitors, particularly for mild steel in acidic environments. najah.edunajah.edu These organic compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosive process. najah.eduresearchgate.net
Studies have shown that the inhibition efficiency of imidazo[4,5-b]pyridine derivatives increases with their concentration in the corrosive medium. najah.edunajah.edu The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption isotherm model. najah.eduresearchgate.net Quantum chemical calculations and Density Functional Theory (DFT) studies have been employed to correlate the electronic properties of the molecules with their inhibition performance, showing good agreement with experimental results. najah.eduresearchgate.net These theoretical studies help in understanding the inhibition mechanism at a molecular level. researchgate.net
Potentiodynamic polarization studies have revealed that some imidazo[4,5-b]pyridine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The effectiveness of these inhibitors is influenced by the specific substituents on the imidazo[4,5-b]pyridine core.
| Inhibitor Compound | Concentration | Inhibition Efficiency (η%) | Reference |
|---|---|---|---|
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine (P1) | 1 mM | >90% (implied high efficiency) | najah.edu |
| 1-allyl-6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (KA-2) | Not Specified | Excellent (qualitative) | researchgate.net |
| 6-bromo-2-methyl-1-(prop-2-ynyl)-1H-imidazo[4,5-b]pyridine (KA-3) | Not Specified | Excellent (qualitative) | researchgate.net |
The development of these compounds represents a move towards greener and more sustainable industrial practices, as they can be designed to be non-toxic and biodegradable, unlike many traditional inorganic inhibitors. najah.edu
Strategies for Lead Compound Optimization and Novel Drug Candidate Identification
The imidazo[4,5-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, serving as the foundation for numerous drug discovery programs. irb.hr Its derivatives have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy and as antifungal agents. vietnamjournal.runih.govresearchgate.net
A key strategy in lead optimization involves the systematic modification of the imidazo[4,5-b]pyridine core to improve potency, selectivity, and pharmacokinetic properties. For example, in the development of Aurora kinase inhibitors, lead optimization studies started with a lead compound and explored substitutions at various positions of the heterocyclic ring. nih.gov This led to the identification of derivatives with significantly improved inhibitory activity. nih.gov The introduction of a 1-benzylpiperazinyl motif at the 7-position and subsequent refinement of physicochemical properties through the addition of solubilizing groups resulted in a potent, orally bioavailable preclinical candidate, CCT137690. nih.gov
Another optimization effort focused on identifying dual FLT3/Aurora kinase inhibitors for treating acute myeloid leukemia. acs.org This work involved modifying the R² substituent, which led to the discovery that a 1,3-dimethyl-1H-pyrazol-4-yl group was optimal for balancing potency against the target kinases and minimizing off-target effects like hERG inhibition. acs.org
| Compound | Target Kinase | IC₅₀ or Kd (nM) | Reference |
|---|---|---|---|
| CCT137690 (51) | Aurora-A | 15 | nih.gov |
| CCT137690 (51) | Aurora-B | 25 | nih.gov |
| Compound 27e | Aurora-A (Kd) | 7.5 | acs.org |
| Compound 27e | Aurora-B (Kd) | 48 | acs.org |
| Compound 27e | FLT3 (Kd) | 6.2 | acs.org |
Similar design strategies have been applied to develop fungicides. By varying substituents on the imidazo[4,5-b]pyridine core, researchers synthesized a series of compounds and tested their activity against plant pathogens like Puccinia polysora. researchgate.net This structure-activity relationship (SAR) analysis identified a derivative, compound 7b, with fungicidal activity comparable to the commercial fungicide tebuconazole. researchgate.netresearchgate.net
Emerging Applications of the Imidazo[4,5-b]pyridine Scaffold in Chemical Biology and Material Science
The unique properties of the imidazo[4,5-b]pyridine scaffold are paving the way for its use in diverse applications beyond traditional medicine.
In chemical biology , these compounds are being developed as tools to probe biological systems. Their structural similarity to purines allows them to interact with biological targets like kinases and polymerases, making them useful for studying cellular pathways. vietnamjournal.runih.gov The development of fluorescent derivatives, as discussed previously, provides powerful tools for bioimaging and sensing. nih.govresearchgate.net Furthermore, their potential as antiglycation agents is being explored; derivatives have been shown to inhibit the Maillard reaction, a process implicated in chronic diseases. nih.gov
In material science , the applications are equally promising. The use of imidazo[4,5-b]pyridine derivatives as corrosion inhibitors is a prime example of their utility in protecting industrial materials. najah.edunajah.edu Beyond this, research has indicated their potential in optoelectronics. nih.govrsc.org The strong UV absorption and fluorescence emission of certain π-expanded, ladder-type imidazo[1,2-a]pyridines—a related isomer class—suggest that imidazo[4,5-b]pyridines could also be developed for use in organic light-emitting diodes (OLEDs) and as nonlinear optical materials. irb.hrrsc.org The ability to tune their electronic and photophysical properties through synthesis makes them attractive candidates for creating novel functional materials. irb.hr
Q & A
Q. What are the standard synthetic methodologies for preparing 7-ethynyl-3H-imidazo[4,5-b]pyridine and its derivatives?
Answer: The synthesis of imidazo[4,5-b]pyridine derivatives typically involves condensation reactions between pyridine diamines and aldehydes or ketones. For example:
- Phase-transfer catalysis (PTC): A brominated derivative, 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, is synthesized by reacting 5-bromopyridine-2,3-diamine with benzaldehyde under PTC conditions using dimethylformamide (DMF) as a solvent and p-toluenesulfonic acid as a catalyst .
- Cycloaddition reactions: Advanced derivatives (e.g., triazole-linked compounds) are synthesized via 1,3-dipolar cycloaddition using azides and alkynes under reflux conditions in ethanol .
Q. How are imidazo[4,5-b]pyridine derivatives characterized structurally?
Answer:
- X-ray crystallography: Used to determine crystal packing and dihedral angles between aromatic rings (e.g., phenyl and imidazo[4,5-b]pyridine moieties show angles of 67.7°–86.0°) .
- Spectroscopy: NMR (¹H/¹³C) confirms substitution patterns, while UV-Vis (λmax 244–286 nm) identifies π-π* transitions in conjugated systems .
Q. What solvents and storage conditions are optimal for handling imidazo[4,5-b]pyridine derivatives?
Answer:
- Solubility: Derivatives like 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine dissolve in DMF, DMSO, or ethanol (10–30 mg/mL). Inert gas purging is recommended to prevent oxidation .
- Storage: Stable for ≥4 years at -20°C as crystalline solids .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for imidazo[4,5-b]pyridine synthesis?
Answer:
- Density Functional Theory (DFT): Predicts reaction intermediates and transition states. For example, DFT studies on aminoimidazodipyridines identify key electronic parameters (e.g., frontier molecular orbitals) to guide catalyst selection .
- Reaction path search algorithms: Quantum chemical calculations combined with machine learning narrow experimental conditions (e.g., solvent polarity, temperature) to reduce trial-and-error approaches .
Q. How do researchers resolve contradictions in biological activity data for structurally similar derivatives?
Answer:
- Structure-activity relationship (SAR) analysis: Compare brominated (7-bromo) vs. ethynyl (7-ethynyl) derivatives. Bromine’s electron-withdrawing effect may reduce bioavailability, while ethynyl groups enhance π-stacking in DNA intercalation assays .
- Metabolic profiling: LC-MS/MS identifies metabolites (e.g., N-dealkylated products) that explain discrepancies in cytotoxicity .
Q. What strategies mitigate byproduct formation during imidazo[4,5-b]pyridine functionalization?
Answer:
Q. How are fluorescence properties engineered in imidazo[4,5-b]pyridine-based probes?
Answer:
- Substituent effects: Electron-donating groups (e.g., methoxy) redshift emission wavelengths. For example, ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridin-2-yl)butanoate exhibits solvatochromism in polar solvents .
- Cross-conjugation: Extend π-systems via Sonogashira coupling with ethynyl groups to enhance quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
